![molecular formula C25H30N4O6 B2409530 N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351586-99-6](/img/structure/B2409530.png)
N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C25H30N4O6 and its molecular weight is 482.537. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structures
A study by Richter et al. (2023) involved the examination of the crystal and molecular structures of a compound closely related to N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate. This was identified during the synthesis of an antitubercular agent, demonstrating its relevance in the field of tuberculosis research and drug development (Richter et al., 2023).
Pharmacokinetics of Novel ALK Inhibitors
Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which included compounds structurally similar to the subject molecule. This study is important for understanding the metabolic behavior and potential therapeutic applications of these compounds in cancer treatment (Teffera et al., 2013).
Alzheimer's Disease Treatment
In the context of Alzheimer's disease, Sağlık and ÇEVİK (2020) synthesized benzimidazole-hydrazone derivative compounds, including one structurally similar to the compound , and evaluated their acetylcholinesterase inhibition activities. This illustrates the potential application of such compounds in the development of treatments for neurodegenerative diseases like Alzheimer's (Sağlık & ÇEVİK, 2020).
Impurities in Drug Development
Kancherla et al. (2018) identified unknown impurities in drug batches, including structures similar to the compound , using chromatographic methods. This research is significant in the pharmaceutical industry for ensuring drug purity and safety (Kancherla et al., 2018).
PET Tracers for Orexin2 Receptors
Liu et al. (2012) worked on radiosynthesis of potential PET tracers for orexin2 receptors, which included compounds structurally similar to the subject molecule. This research contributes to the development of diagnostic tools in neurology and pharmacology (Liu et al., 2012).
Glycine Transporter 1 Inhibitor Development
Yamamoto et al. (2016) identified a compound as a potent glycine transporter 1 (GlyT1) inhibitor. This work highlights the importance of such compounds in developing treatments for central nervous system disorders (Yamamoto et al., 2016).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(2-methylbenzimidazol-1-yl)methyl]piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2.C2H2O4/c1-3-29-22-11-7-5-9-20(22)25-23(28)26-14-12-18(13-15-26)16-27-17(2)24-19-8-4-6-10-21(19)27;3-1(4)2(5)6/h4-11,18H,3,12-16H2,1-2H3,(H,25,28);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSILLAKCYNHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.